4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common method involves the following steps:
Formation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Coupling Reaction: The benzofuran and piperidine intermediates are then coupled using a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-methyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It can serve as a probe for studying the interactions of benzofuran and piperidine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic amino acids in proteins, while the piperidine ring can modulate neurotransmitter receptors. These interactions can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-ethylpyridine
- 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-chloropyridine
Uniqueness
4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific combination of benzofuran, piperidine, and pyridine rings. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-12-18(6-9-22-15)25-14-16-7-10-23(11-8-16)21(24)20-13-17-4-2-3-5-19(17)26-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROZLXIGGJYIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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